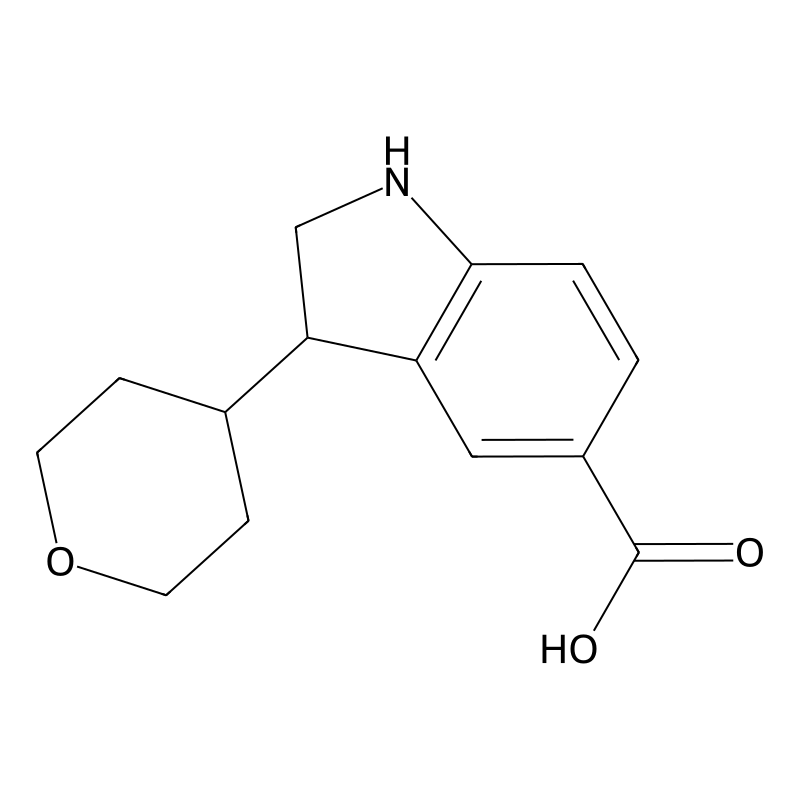

3-(Tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Inhibition of Ataxia Telangiectasia Mutated (ATM) Kinase

Scientific Field: Medical Chemistry

Results/Outcomes: The discovery of AZD0156, an exceptionally potent and selective inhibitor of ATM, has good preclinical pharmacokinetics, a low predicted clinical dose, and a high maximum absorbable dose.

Antimicrobial and Anticonvulsant Screening

Scientific Field: Pharmacology

Application Summary: This compound has been used in the synthesis of thiazoles and selenazoles, which have been screened for antimicrobial and anticonvulsant activity.

Results/Outcomes: Some of the synthesized compounds have shown very strong activity against Candida spp. Additionally, some compounds demonstrated a statistically significant anticonvulsant activity in the pentylenetetrazole model.

Synthesis of β-hydroxyisovalerylshikonin Analogues

Scientific Field: Organic Chemistry

Application Summary: This compound has been used in the synthesis of β-hydroxyisovalerylshikonin analogues, which display inhibitory activity towards cell lines DU-145 and HeLa.

Results/Outcomes: The synthesized β-hydroxyisovalerylshikonin analogues have shown inhibitory activity towards cell lines DU-145 and HeLa.

Synthesis of Bioactive Aromatic Compounds

Application Summary: This compound has been used in the synthesis of various bioactive aromatic compounds containing the indole nucleus, which have shown clinical and biological applications.

Anti-inflammatory Activities of Chalcones of Indole

Application Summary: This compound has been used in the synthesis of chalcones of indole, which have shown anti-inflammatory activities.

Results/Outcomes: The most effective compound of this series was found to be 4- (3- (1 H - indol-3-yl)-4, 5-dihydro-1 H -pyrazol-5-yl) phenol.

Use as a Biochemical Reagent

Scientific Field: Biochemistry

Application Summary: Tetrahydropyran-4-yl-carboxylic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research.

3-(Tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic acid is a complex organic compound characterized by the fusion of a tetrahydropyran ring with an indoline structure, featuring a carboxylic acid functional group at the 5-position. This compound is recognized for its unique molecular architecture, which combines elements from both indole and tetrahydropyran derivatives, making it a significant subject of study in medicinal chemistry and organic synthesis. The molecular formula of this compound is , with a molecular weight of approximately 247.29 g/mol .

Types of Reactions

The chemical reactivity of 3-(Tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic acid encompasses several types of reactions:

- Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides. Common reagents for oxidation include potassium permanganate and chromic acid.

- Reduction: Reduction reactions can modify the indoline ring, potentially yielding new derivatives. Lithium aluminum hydride or hydrogen gas with a catalyst are typical reducing agents.

- Substitution: Substitution reactions can occur at various positions on the tetrahydropyran ring, allowing for the introduction of different functional groups .

Mechanism of Action

The compound's mechanism of action is believed to involve interactions with various biological targets, including enzymes and receptors. The structural features provided by the indoline and tetrahydropyran rings contribute to its binding affinity and specificity, influencing biochemical pathways related to its biological activities .

3-(Tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic acid exhibits a broad spectrum of biological activities, primarily attributed to its indole derivative characteristics. These activities include:

- Antiviral

- Anti-inflammatory

- Anticancer

- Antimicrobial

- Antidiabetic

- Antimalarial

Such diverse biological properties make this compound a candidate for further research in drug development and therapeutic applications .

Synthetic Routes

The synthesis of 3-(Tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic acid typically involves multiple steps. A common method includes:

- Fischer Indole Synthesis: This method involves the reaction of an optically active cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions.

- Use of Tetrahydropyran Derivatives: Tetrahydropyran derivatives are utilized as starting materials, which are then reacted with indoline precursors under specific conditions that may involve strong bases or acids .

Industrial Production Methods

On an industrial scale, production methods may incorporate catalytic processes to enhance yield and selectivity. Techniques such as continuous flow reactors are employed to improve efficiency during synthesis .

3-(Tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic acid has several applications across various fields:

- Organic Synthesis: It serves as a building block for synthesizing more complex molecules.

- Biological Research: Used for studying enzyme inhibition and receptor binding, providing insights into biological mechanisms.

- Pharmaceutical Development: Its unique structure makes it a promising candidate for drug discovery and development.

- Chemical Industry: Acts as an intermediate in producing agrochemicals and materials science applications .

Research into the interactions of 3-(Tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic acid with biological targets has revealed its potential in modulating various biochemical pathways. Studies focus on its binding affinities and effects on enzyme activity, which can provide valuable insights into its therapeutic potential .

Several compounds share structural similarities with 3-(Tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic acid, each offering unique properties:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Indoline-5-carboxylic acid | Lacks tetrahydropyran ring | Simpler structure; primarily used in organic synthesis |

| Tetrahydropyran derivatives | Similar ring structure | Different functional groups; used in various chemical syntheses |

| Indole derivatives | Core indole structure | Varied substituents; known for diverse biological activities |

Uniqueness: The combination of both the tetrahydropyran ring and the indoline structure, along with the carboxylic acid group, distinguishes 3-(Tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic acid from other similar compounds. This unique architecture enhances its potential for specific interactions in biological systems, making it a valuable subject for ongoing research .

The retrosynthetic analysis of 3-(Tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic acid reveals several strategic disconnection points that guide the selection of synthetic methodologies. The target molecule contains three key structural components: the indoline core, the carboxylic acid functionality at the 5-position, and the tetrahydropyran substituent at the 3-position.

The primary retrosynthetic disconnections include: Approach A involves disconnection of the C-C bond between the indoline 3-position and the tetrahydropyran ring, suggesting alkylation or coupling reactions with preformed indoline-5-carboxylic acid derivatives [1] [2]. Approach B encompasses disconnection of the indoline ring formation, leading to linear precursors containing both the carboxylic acid and tetrahydropyran functionalities [3] [1]. Approach C involves late-stage carboxylation strategies where the carboxylic acid group is introduced after indoline ring formation [4] [5].

The most convergent approach typically involves the formation of the indoline ring from appropriately substituted aniline derivatives, followed by selective functionalization. The presence of the carboxylic acid group provides directing capabilities for regioselective transformations, while the tetrahydropyran moiety can be introduced through various coupling methodologies [2] [4].

Established Synthetic Pathways and Precursors

Several well-established synthetic pathways provide access to indoline-5-carboxylic acid derivatives. The Japp-Klingemann Fischer-indole synthesis represents a classical approach, utilizing 4-aminobenzoic acid derivatives as starting materials [1] [2]. This methodology involves diazotization of the amino group followed by coupling with cyclohexanone derivatives, ultimately yielding indoline-5-carboxylic acid products with regioselectivities of 6:1 in favor of the desired isomer [1].

The nickel-catalyzed photoredox approach has emerged as a powerful methodology for constructing 3-substituted indolines [6]. This protocol employs iodoacetanilides and alkenes under photoredox conditions, achieving exceptionally high regioselectivity (>19:1) for 3-substituted products [6]. The reaction proceeds through a unique Ni(0/I/II/III) catalytic cycle, where oxidation to Ni(III) facilitates the challenging C-N bond reductive elimination step [6].

Organocatalytic stereoselective synthesis provides access to indolin-3-yl acetates through addition reactions of monothiomalonates to ortho-bromo nitrostyrenes [7] [8]. This approach delivers products with excellent stereoselectivities and overall yields of 34-83%, utilizing Buchwald-Hartwig coupling for the final cyclization step [7] [8].

The copper-catalyzed Ullmann coupling reaction offers a ligand-free approach for preparing divergent indole-2-carboxylic acid derivatives, which can be subsequently modified to access the 5-carboxylic acid analogs [9]. This methodology demonstrates broad functional group tolerance and proceeds under relatively mild conditions [9].

Regioselective Functionalization Methods

Regioselective functionalization of the indoline ring system represents a critical aspect of synthetic methodology development. The inherent reactivity pattern of indoles favors electrophilic substitution at the C-3 position, but strategic use of directing groups enables selective functionalization at other positions [10] [11].

C-4 and C-5 Functionalization can be achieved using a pivaloyl directing group at the C-3 position [10]. Palladium-catalyzed arylation at the C-4 position proceeds with Pd(PPh3)2Cl2, Ag2O, and DBU at 80°C, yielding products in 58-83% yields [10]. For C-5 arylation, copper catalysis using Ph2IOTf as the arylating agent and CuTc catalyst provides products in 33-68% yields through a Heck-type four-membered-ring transition state mechanism [10].

C-6 Functionalization requires the use of bulkier directing groups such as N-P(O)tBu2 [10]. Copper-catalyzed arylation using diaryliodonium triflate salts proceeds through a mechanism involving oxidative addition to copper species followed by Heck-type aryl transfer [10]. This methodology has been demonstrated on gram scale and tolerates various electronic substituents [10].

C-7 Functionalization presents the greatest challenge due to the need to overcome the inherent C-2 and C-3 reactivity [10]. The use of di-tert-butyl(1H-indol-1-yl)phosphine oxide as a directing group enables C-7 arylation with phenylboronic acid coupling partners, achieving regioselectivities of C7:C2:C3 = 96:0:4 [10].

Stereoselective Synthesis Considerations

Stereoselective synthesis of indoline derivatives requires careful consideration of both substrate design and reaction conditions. The formation of new stereocenters during indoline construction often involves transition metal-catalyzed processes where the metal coordination sphere influences the stereochemical outcome [7] [8] [12].

Organocatalytic approaches have demonstrated exceptional stereoselectivity in indoline synthesis [7] [8]. The addition of monothiomalonates to ortho-bromo nitrostyrenes proceeds through a highly stereoselective one-pot addition-deprotection-decarboxylation sequence, providing access to indolin-3-yl acetates with tertiary and quaternary stereocenters [7] [8]. The stereoselectivity arises from the organized transition state enforced by the organocatalyst [7].

Gold-catalyzed stereoselective synthesis enables the construction of spirocyclic indoline-3-ones with complete stereospecificity [12] [13]. The reaction proceeds through gold-carbene intermediates generated from azido-alkyne cyclization, with the spirocyclization step occurring stereoselectively to give 2-(hydroxymethyl)-C2-spirocyclic indolin-3-ones as the sole isolable stereoisomer [13].

Diastereoselective approaches utilizing chiral auxiliaries have been reported for the synthesis of indoline derivatives [14]. The use of tert-butylsulfinyl aldimines as chiral templates enables the stereoselective addition of allylic indium intermediates, followed by intramolecular N-arylation to provide benzo-fused heterocycles with high diastereoselectivity [14].

Catalytic Approaches to Synthesis

Modern catalytic methodologies have revolutionized indoline synthesis by enabling mild reaction conditions and broad substrate compatibility. Palladium catalysis remains the most versatile approach, with applications ranging from C-H activation to cross-coupling reactions [15] [16] [17]. Palladium-catalyzed C-H functionalization of indole-carboxylic acids enables direct arylation and alkylation at various positions, often proceeding through concerted metalation-deprotonation pathways [17].

Nickel catalysis has emerged as a powerful alternative, particularly in photoredox-enabled transformations [6]. The nickel/photoredox dual catalytic system operates through single-electron transfer processes, enabling access to unique mechanistic pathways not available with traditional two-electron chemistry [6]. The ability to access multiple oxidation states (Ni(0/I/II/III)) within a single catalytic cycle provides unprecedented opportunities for bond formation [6].

Copper catalysis offers cost-effective alternatives with excellent functional group tolerance [18] [9]. Copper-catalyzed oxidative C-H amination of cyclic ethers with indole derivatives proceeds under mild conditions using TEMPO as a redox catalyst [18]. The copper(II) chloride/bipyridine catalyst system enables C-H/N-H cross dehydrogenative coupling with tetrahydrofuran and tetrahydropyran substrates [18].

Gold catalysis provides unique reactivity patterns for indoline synthesis, particularly in the formation of spirocyclic structures [12] [13]. Gold(I)-catalyzed cyclization of azido-alkynes generates reactive gold-carbene intermediates that undergo stereoselective spirocyclization reactions [13]. The mild reaction conditions and high selectivity make gold catalysis attractive for complex molecule synthesis [12].

Green Chemistry Applications in Synthesis

Green chemistry principles have been increasingly integrated into indoline synthesis methodologies, focusing on atom economy, solvent selection, and catalyst efficiency. Sustainable multicomponent synthesis has been developed using ethanol as a green solvent without metal catalysts [19]. This approach assembles indole cores from anilines, glyoxal dimethyl acetal, formic acid, and isocyanides through an innovative two-step process involving Ugi multicomponent reaction followed by acid-induced cyclization [19].

Electrochemical synthesis represents a frontier in green indoline chemistry [20]. Electrocatalytic triamination of alkynes enables controllable synthesis of functionalized indolines and indoles without terminal oxidants, transition metals, or explosive reagents [20]. The method employs TEMPO as a redox catalyst and proceeds through N-H cleavage to generate reactive N-centered radicals [20].

Carboxylic acid-promoted synthesis utilizes simple carboxylic acids as promoters for cross-dehydrogenative coupling reactions [21]. This methodology enables single-step indole construction from anilines and ketones using ambient oxygen as the oxidant, eliminating the need for special substrates or harsh reaction conditions [21]. The versatility and economic benefits make this approach suitable for both laboratory and industrial applications [21].

Microwave-assisted synthesis has been employed to accelerate green synthetic transformations while maintaining selectivity [22]. Recent developments focus on water as a reaction medium, ionic liquids as green solvents, and catalyst-free methodologies that minimize waste generation [22]. These approaches align with the principles of sustainable chemistry while providing efficient access to indoline derivatives [22].

Catalyst recyclability has been demonstrated in copper-catalyzed transformations where nano copper oxide serves as a recyclable catalyst [23]. The methodology involves aromatization of indoline derivatives followed by C-N cross-coupling reactions, with the catalyst maintaining activity over multiple cycles [23]. This approach reduces catalyst waste and improves the overall sustainability of the synthetic process [23].